molecular formula C24H28N2O5 B14854978 Fmoc-Lys(Me,Ac)-OH

Fmoc-Lys(Me,Ac)-OH

Cat. No.: B14854978
M. Wt: 424.5 g/mol
InChI Key: GTMJWMYAIYWRCZ-QFIPXVFZSA-N
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Description

Fmoc-Lys(Me,Ac)-OH is a protected lysine derivative widely used in solid-phase peptide synthesis (SPPS) to introduce acetyl-methyllysine (Kacme) post-translational modifications (PTMs). This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group, while the ε-amino side chain is modified with both methyl (Me) and acetyl (Ac) groups. Its synthesis involves sequential reactions:

Methylation using CuCO₃·Cu(OH)₂ and Ac₂O.

Acetylation followed by Fmoc protection with Fmoc-OSu under NaHCO₃ conditions .

This dual modification mimics natural histone PTMs, enabling studies on chromatin biology and transcriptional regulation. For example, this compound was critical in generating antisera to detect Kacme marks at active transcription start sites .

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-6-[acetyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C24H28N2O5/c1-16(27)26(2)14-8-7-13-22(23(28)29)25-24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,21-22H,7-8,13-15H2,1-2H3,(H,25,30)(H,28,29)/t22-/m0/s1

InChI Key

GTMJWMYAIYWRCZ-QFIPXVFZSA-N

Isomeric SMILES

CC(=O)N(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(=O)N(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Me,Ac)-OH typically involves the protection of the lysine amino group with the Fmoc group. This is achieved through a reaction between lysine and Fmoc chloride in the presence of a base such as sodium carbonate. The methylation and acetylation of the lysine side chain are carried out using methyl iodide and acetic anhydride, respectively. The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The industrial production also incorporates purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Me,Ac)-OH undergoes several types of chemical reactions, including:

    Deprotection: The removal of the Fmoc group using piperidine or 4-methylpiperidine.

    Coupling: The formation of peptide bonds with other amino acids using coupling reagents like OxymaPure.

Common Reagents and Conditions

    Deprotection: Piperidine or 4-methylpiperidine in DMF.

    Coupling: OxymaPure and Fmoc-peptide resin in DMF.

    Substitution: Methyl iodide for methylation and acetic anhydride for acetylation.

Major Products Formed

The major products formed from these reactions include peptides with specific sequences and modifications, which are used in various research and industrial applications.

Scientific Research Applications

Fmoc-Lys(Me,Ac)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides with specific sequences and modifications.

    Drug Development: Employed in the design and synthesis of peptide-based drugs.

    Biological Studies: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.

    Industrial Applications: Used in the production of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Fmoc-Lys(Me,Ac)-OH involves the protection and deprotection of the lysine amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The deprotection step removes the Fmoc group, exposing the amino group for further reactions. The methylation and acetylation of the lysine side chain can influence the overall properties of the peptide, such as its stability and binding affinity.

Comparison with Similar Compounds

Methylated Lysine Derivatives

Compound Modifications Protecting Groups Key Applications Synthesis Challenges Reference
Fmoc-Lys(Me,Ac)-OH Me, Ac Fmoc (α-amine) Histone PTM studies (Kacme) Dual modification stability
Fmoc-Lys(Me,Boc)-OH Me Fmoc, Boc (ε) Epigenetics (e.g., H3K4me1) Boc deprotection requires TFA
Fmoc-Lys(Me₂)-OH Di-Me Fmoc Chromatin structure analysis Risk of Fmoc loss/double insertion
Fmoc-Lys(Me₃Cl)-OH Tri-Me, Cl Fmoc Trimethyllysine analogs (e.g., H3K9me3) Chlorine enhances stability

Key Differences :

  • This compound uniquely combines methyl and acetyl groups, enabling dual PTM mimicry. In contrast, methylated analogs (e.g., Fmoc-Lys(Me,Boc)-OH) are specialized for mono-/trimethylation studies .
  • Dimethylated variants (Fmoc-Lys(Me₂)-OH) exhibit higher steric hindrance, sometimes leading to synthetic challenges like Fmoc loss .

Acetylated Lysine Derivatives

Compound Modifications Protecting Groups Applications
This compound Me, Ac Fmoc Chromatin biology (Kacme)
Fmoc-Lys(Ac)-OH Ac Fmoc General lysine acetylation studies

Key Differences :

  • Fmoc-Lys(Ac)-OH lacks the methyl group, limiting its utility in studying combinatorial PTMs like Kacme .

Other Protected Lysine Derivatives

Compound Modifications Protecting Groups Applications
Fmoc-Lys(Alloc)-OH Alloc (allyl) Fmoc, Alloc Orthogonal protection strategies
Fmoc-Lys(Boc)-OH Boc Fmoc, Boc Standard SPPS for branched peptides
Fmoc-Lys(Dde)-OH Dde Fmoc, Dde Selective side-chain functionalization
Fmoc-Lys(Fmoc)-OH Double Fmoc Fmoc (α and ε) Dendrimer synthesis, nanogels

Key Differences :

  • Fmoc-Lys(Alloc)-OH and Fmoc-Lys(Dde)-OH use orthogonal protecting groups (Alloc/Dde), enabling selective deprotection for multi-step syntheses .
  • Fmoc-Lys(Fmoc)-OH has dual Fmoc groups, facilitating dendritic architectures but reducing solubility compared to singly protected analogs .

Modified Lysine for PTM Studies

Compound Modifications Applications
Fmoc-Lys(mono-tert-butyl malonate)-OH Malonyl Lysine malonylation studies
Fmoc-Lys(Biot-Acp)-OH Biotin Affinity tagging
Fmoc-Lys(5-FAM)-OH Fluorescein Fluorescent peptide probes

Key Differences :

  • These derivatives are tailored for specific PTMs or functionalization (e.g., biotin for pull-down assays), unlike this compound, which focuses on epigenetic marks .

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